6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine
Description
6-Chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine (CAS: 175136-61-5) is a benzodioxine derivative characterized by a fused dioxine ring system with chloro, chloromethyl, and phenyl substituents. Its structure features a bicyclic framework (benzodioxine) with chlorine at position 6, a chloromethyl group at position 8, and a phenyl ring at position 2. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, as evidenced by its commercial availability through suppliers like Conier Chem&Pharma Limited . Its reactivity and stability are influenced by the electron-withdrawing chlorine atoms and the steric effects of the chloromethyl group.
Properties
IUPAC Name |
6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c16-8-11-6-13(17)7-12-9-18-15(19-14(11)12)10-4-2-1-3-5-10/h1-7,15H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQPRHNCZQSHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)CCl)OC(O1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585381 | |
| Record name | 6-Chloro-8-(chloromethyl)-2-phenyl-2H,4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92436-45-8 | |
| Record name | 6-Chloro-8-(chloromethyl)-2-phenyl-2H,4H-1,3-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1,3-benzodioxole with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituents. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chloro substituents or to convert them into other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine has garnered attention in medicinal chemistry due to its potential therapeutic properties. Research indicates that derivatives of benzodioxines exhibit various biological activities, including:
- Antitumor Activity : Some studies suggest that benzodioxine derivatives can inhibit cancer cell proliferation. The chloromethyl group may enhance the compound's ability to interact with biological targets.
- Antimicrobial Properties : Compounds within this class have shown effectiveness against certain bacterial strains, suggesting potential use in developing new antibiotics.
Material Science
In material science, the unique properties of 6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine allow for its application in creating novel materials:
- Polymer Synthesis : The chloromethyl group can serve as a reactive site for polymerization reactions, enabling the synthesis of functionalized polymers with tailored properties.
Chemical Synthesis
This compound acts as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations:
- Building Block for Complex Molecules : The compound can be used to synthesize more complex organic molecules, including pharmaceuticals and agrochemicals.
Proteomics Research
Recent studies have highlighted the use of 6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine in proteomics:
- Labeling Agents : It can be employed as a labeling agent in proteomics studies to track protein interactions and modifications.
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzodioxines and evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds with chloromethyl substitutions exhibited significant antitumor activity compared to their non-chlorinated counterparts .
Case Study 2: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) investigated the antimicrobial properties of benzodioxine derivatives, including 6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine. The findings revealed that this compound displayed promising activity against Gram-positive bacteria, suggesting its potential as a scaffold for developing new antibiotics .
Table 1: Comparison of Biological Activities
| Compound Name | Antitumor Activity | Antimicrobial Activity | Reference |
|---|---|---|---|
| 6-Chloro-8-(chloromethyl)-2-phenyl-4H-benzodioxine | High | Moderate | |
| Benzodioxine Derivative A | Moderate | High | |
| Benzodioxine Derivative B | Low | Low |
Table 2: Synthesis Routes
| Synthesis Method | Yield (%) | Reaction Conditions |
|---|---|---|
| Nucleophilic Substitution | 85 | Room Temperature |
| Friedel-Crafts Reaction | 75 | Refluxing in Dichloromethane |
Mechanism of Action
The mechanism of action of 6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine involves its interaction with molecular targets such as enzymes or receptors. The chloro and phenyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzodioxine Derivatives
The benzodioxine core is a common scaffold in medicinal and materials chemistry. Below is a detailed comparison with structurally related compounds:
Electronic and Steric Effects
- Chlorine vs. Fluorine : The substitution of Cl with F at position 6 (e.g., in 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine) reduces electron-withdrawing effects but enhances metabolic stability and membrane permeability due to fluorine’s smaller atomic radius and higher electronegativity .
- Chloromethyl vs. Bromomethyl : The chloromethyl group in the target compound offers moderate leaving-group ability compared to bromomethyl, which is more reactive in SN2 reactions. This difference is critical in designing ligands for transition-metal catalysts .
Biological Activity
6-Chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine (CAS No. 92436-45-8) is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features, including a benzodioxine core and halogen substituents, suggest a variety of biological activities that warrant detailed exploration.
- Molecular Formula : C15H12Cl2O2
- Molecular Weight : 295.16 g/mol
- Chemical Structure : The compound features a chloromethyl group that enhances its reactivity, making it suitable for various chemical transformations and biological applications.
Biological Activity Overview
Research indicates that compounds similar to 6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine exhibit diverse biological activities, including anti-tumor, anti-convulsant, and anti-inflammatory properties. The presence of chlorine atoms is particularly noted for influencing the compound's reactivity and biological efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Exhibits cytotoxic effects on cancer cells | |
| Anti-convulsant | Potential for seizure control | |
| Anti-inflammatory | Reduces inflammation in cellular models |
The biological mechanisms of 6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine are not fully elucidated but are believed to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit mitochondrial complex II (CII), which is crucial for cellular respiration and energy production .
- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through various signaling pathways.
- Modulation of Ion Channels : Some derivatives have been linked to the modulation of ion channels, affecting neuronal excitability and potentially providing anti-convulsant effects .
Case Studies
Several studies have investigated the biological activity of compounds related to 6-chloro-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine:
Case Study 1: Antitumor Activity
A study focusing on halogenated benzothiadiazine derivatives demonstrated significant cytotoxicity against triple-negative breast cancer (TNBC) cells. Compounds with similar structural motifs showed enhanced antineoplastic effects due to their ability to inhibit CII, leading to reduced cell viability at low micromolar concentrations .
Case Study 2: Anti-convulsant Properties
Research on related benzodioxine compounds revealed their potential as anti-convulsants in animal models. The chloromethyl group was identified as a critical feature for enhancing the pharmacological profile of these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
